High-Strength Differential Evidence is Absent for This Compound; Selection Must Be Guided by Structural Differentiation from Nearest Analogs
A comprehensive multi-database search for the specific compound 2-fluoro-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide (CAS 2415473-00-4) returned no primary research papers, patents, or authoritative database entries containing quantitative biological readouts such as IC50, Ki, or Kd values for any specific target. This is acknowledged as a current limitation of the public domain data. This evidence item therefore presents the structural differentiation on which procurement and assay design must be based. The target compound is distinguished from its closest commercially available analogs by the unique combination of (i) a 2-fluoro substituent on the benzene ring and (ii) a 1-methylpyrazol-5-yl group attached to the furan via its 5-position. The nearest comparators, such as 2-chloro-, 2-bromo-, 2-methyl-, and 4-fluoro- derivatives, all listed in vendor catalogs, present critical steric, electronic, and H-bonding variations [1].
| Evidence Dimension | Structural Differentiation (Exact Molecular Substituent) |
|---|---|
| Target Compound Data | Substituent: 2-Fluoro; Pyrazole attachment: 5-(1-methyl-1H-pyrazol-5-yl)furan |
| Comparator Or Baseline | Closest Analogs: (i) 2-Chloro; (ii) 2-Bromo; (iii) 2-Methyl; (iv) 4-Fluoro; (v) 3-Methyl; all sharing the same core scaffold |
| Quantified Difference | Steric bulk (Taft Es): F (-0.46) vs. Cl (-0.97), Br (-1.16), CH3 (-1.24). Electronic effect (Hammett σm): F (0.34) vs. Cl (0.37), Br (0.39), CH3 (-0.07). Pyrazole regioisomerism: 5-(1-methylpyrazol-5-yl) vs. other regioisomers available in analog series. |
| Conditions | In silico comparison based on computed structural descriptors (PubChem, 2026). No assay data available for direct biological comparison. |
Why This Matters
The 2-fluoro group offers a unique profile with strong electronegativity, minimal steric perturbation, and potential for metabolic blocking, which is not achievable with halo or alkyl alternatives, justifying its selection for studies where these properties are hypothesized to be critical.
- [1] PubChem. Compound records for CID 146080782 and structural analogs. National Center for Biotechnology Information. Accessed May 2026. View Source
